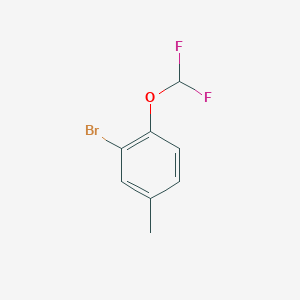

2-Bromo-1-difluoromethoxy-4-methyl-benzene

CAS No.: 954235-93-9

Cat. No.: VC17529002

Molecular Formula: C8H7BrF2O

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954235-93-9 |

|---|---|

| Molecular Formula | C8H7BrF2O |

| Molecular Weight | 237.04 g/mol |

| IUPAC Name | 2-bromo-1-(difluoromethoxy)-4-methylbenzene |

| Standard InChI | InChI=1S/C8H7BrF2O/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3 |

| Standard InChI Key | JSOULHSRMOUTOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC(F)F)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2-Bromo-1-difluoromethoxy-4-methylbenzene has the molecular formula C₈H₇BrF₂O, with a molecular weight of 237.04 g/mol . The benzene core is substituted with:

-

A bromine atom at position 2,

-

A difluoromethoxy group (-OCF₂H) at position 1,

-

A methyl group (-CH₃) at position 4.

The spatial arrangement of these groups creates a sterically hindered aromatic system, influencing its reactivity in electrophilic substitution and cross-coupling reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Bromo-1-difluoromethoxy-4-methylbenzene likely involves halogenation and etherification steps. A plausible pathway includes:

-

Methylation: Introducing the methyl group to toluene derivatives.

-

Difluoromethoxy Introduction: Reacting the methyl-substituted benzene with difluoromethylating agents like ClCF₂H or BrCF₂H under basic conditions .

-

Bromination: Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃).

Example Reaction Scheme:

Industrial and Laboratory Considerations

-

Solvents: Dichloromethane or chloroform are commonly used for bromination due to their inertness.

-

Catalysts: FeBr₃ enhances regioselectivity during electrophilic substitution.

-

Purification: Techniques like column chromatography or recrystallization ensure high purity (>97%) .

Physicochemical Properties

Thermal and Physical Properties

Data from analogous compounds suggest:

Table 2: Comparative Physicochemical Data

| Compound | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

|---|---|---|---|

| 1-(Difluoromethoxy)-4-methylbenzene | 167.4 | 1.1 | 61.2 |

| 4-Bromo-1-(difluoromethoxy)-2-methylbenzene | Not reported | 1.2* | Not reported |

*Estimated based on halogen addition.

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom is susceptible to displacement in SNAr reactions, enabling functionalization at position 2.

-

Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids can form biaryl structures, useful in drug intermediates.

-

Electrophilic Aromatic Substitution: The methyl and difluoromethoxy groups direct incoming electrophiles to specific positions, though steric hindrance may limit reactivity .

Industrial Applications

-

Pharmaceuticals: Serves as a precursor in antipsychotic and antiviral drug synthesis.

-

Agrochemicals: Used to develop herbicides with enhanced metabolic stability due to fluorine content.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume